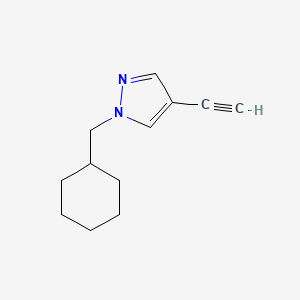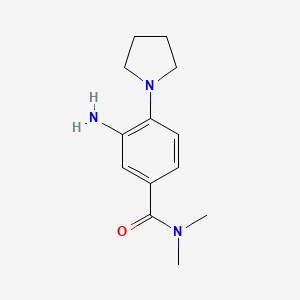
1-(cyclohexylmethyl)-4-ethynyl-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Cyclohexylmethyl)-4-ethynyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a cyclohexylmethyl group attached to the nitrogen atom at position 1 and an ethynyl group attached to the carbon atom at position 4. The unique structure of this compound makes it of interest in various fields of scientific research.
准备方法
合成路线和反应条件
1-(环己基甲基)-4-乙炔基-1H-吡唑的合成通常涉及环己基甲基肼与适当的炔烃反应。一种常见的方法是在碱性条件下,用环己基甲基肼与 1-溴-2-乙炔基苯进行环化反应。该反应通常在二甲基甲酰胺 (DMF) 等溶剂中,在碱 (如碳酸钾) 存在下于升高的温度下进行。
工业生产方法
1-(环己基甲基)-4-乙炔基-1H-吡唑的工业生产可能涉及类似的合成路线,但规模更大。该工艺通常会针对产率和纯度进行优化,并严格控制反应条件和纯化步骤。蒸馏、结晶和色谱等技术可用于分离和纯化最终产品。
化学反应分析
反应类型
1-(环己基甲基)-4-乙炔基-1H-吡唑可以进行各种化学反应,包括:
氧化: 乙炔基可以被氧化形成相应的羰基化合物。
还原: 乙炔基可以被还原形成烯烃或烷烃。
取代: 吡唑环上的氢原子可以被各种官能团取代。
常用试剂和条件
氧化: 在酸性条件下使用高锰酸钾或三氧化铬等试剂。
还原: 使用钯碳 (Pd/C) 或氢化铝锂 (LiAlH4) 进行催化氢化。
取代: 使用卤素或磺酰氯等试剂进行亲电取代反应。
主要形成的产物
氧化: 形成酮或醛等羰基化合物。
还原: 形成烯烃或烷烃。
取代: 形成卤代或磺化吡唑衍生物。
科学研究应用
1-(环己基甲基)-4-乙炔基-1H-吡唑在科学研究中有多种应用:
化学: 用作合成更复杂分子的构件。
生物学: 研究其潜在的生物活性,包括抗菌和抗炎特性。
医学: 研究其在治疗各种疾病中的潜在治疗作用。
工业: 用于开发新材料,并作为合成特种化学品的先驱。
作用机制
1-(环己基甲基)-4-乙炔基-1H-吡唑的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可能与酶或受体结合,调节其活性并导致各种生物学效应。例如,它可能会抑制参与炎症途径的某些酶,从而发挥抗炎作用。确切的分子靶标和途径可能因具体应用和使用环境而异。
相似化合物的比较
1-(环己基甲基)-4-乙炔基-1H-吡唑可以与其他类似化合物进行比较,例如:
1-(环己基甲基)-1H-吡唑: 缺少乙炔基,这可能导致不同的化学反应性和生物活性。
4-乙炔基-1H-吡唑: 缺少环己基甲基,这可能会影响其溶解度和与生物靶标的相互作用。
1-(环己基甲基)-4-甲基-1H-吡唑: 含有甲基而不是乙炔基,导致不同的化学和生物特性。
1-(环己基甲基)-4-乙炔基-1H-吡唑的独特之处在于其官能团的特定组合,赋予其独特的化学反应性和潜在的生物活性。
属性
分子式 |
C12H16N2 |
|---|---|
分子量 |
188.27 g/mol |
IUPAC 名称 |
1-(cyclohexylmethyl)-4-ethynylpyrazole |
InChI |
InChI=1S/C12H16N2/c1-2-11-8-13-14(9-11)10-12-6-4-3-5-7-12/h1,8-9,12H,3-7,10H2 |
InChI 键 |
OHWUMCZWQOCMFD-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=CN(N=C1)CC2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-(propan-2-yl)-1H-indol-7-yl]methanamine](/img/structure/B12074745.png)


![2-Chloro-5-fluoro-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrimidine](/img/structure/B12074758.png)



![4-[(1-Isobutyl-1H-pyrazol-4-yl)oxy]piperidine](/img/structure/B12074772.png)





![2-[3-(Aminomethyl)-4-bromophenoxy]acetamide](/img/structure/B12074807.png)
